N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a benzo[1,3]dioxol moiety, a 4-methylpiperidinyl sulfonyl group, and an ethyl substituent at the pyrazole ring’s 1-position. For instance, pyrazole derivatives with benzo[1,3]dioxol groups have demonstrated anticonvulsant properties (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole in ) , and sulfonamide-containing pyrazoles (e.g., ) exhibit antibacterial activity . The 4-methylpiperidinyl sulfonyl group may enhance solubility or receptor binding, as seen in compounds targeting neurological pathways .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-3-23-12-16(20(22-23)30(26,27)24-8-6-14(2)7-9-24)19(25)21-11-15-4-5-17-18(10-15)29-13-28-17/h4-5,10,12,14H,3,6-9,11,13H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPGMVBTIPOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCC(CC2)C)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression.
Cellular Effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can undergo degradation under specific conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological significance.
1. Anti-Cancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-cancer properties. For instance, a related compound demonstrated an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .
Case Study:
A study evaluating the efficacy of pyrazole derivatives showed that compounds structurally similar to this compound significantly suppressed tumor growth in mice models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, which suggests a potential therapeutic role in inflammatory diseases. The compound's ability to modulate immune responses may provide insights into its application for conditions like rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it exhibits moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs are classified based on core pyrazole modifications, substituents, and reported bioactivities. Key comparisons include:
Receptor Binding and Selectivity
For example, HU 210 shows CB1 selectivity, whereas WIN 55212-2 favors CB2 . The target’s 4-methylpiperidinylsulfonyl group may confer receptor subtype specificity, though further studies are needed.
Preparation Methods
General Synthetic Approaches
The synthesis of N-(benzo[d]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide can be approached through several convergent or linear synthetic routes. Based on the available literature, three principal strategies have been identified:
Linear Approach
This method involves sequential functionalization of the pyrazole core:
Convergent Approach
This strategy involves separate synthesis of key fragments followed by their connection:
Building Block Assembly
This approach utilizes functionalized precursors to construct the pyrazole ring with desired substituents already in place.
Detailed Synthetic Routes
Synthesis of the Pyrazole Core with Ethyl Substitution
Based on the literature for similar compounds, the synthesis of the 1-ethyl-1H-pyrazole core begins with appropriate precursors to establish the required substitution pattern.
Method A: From Ethyl Acetoacetate Derivatives
Step 1: Preparation of 2-ethoxymethylene acetoacetic ester derivative
Ethyl acetoacetate and triethyl orthoformate are refluxed in acetic anhydride to yield ethyl 2-ethoxymethylene acetoacetate.
Step 2: Formation of ethyl 1H-pyrazole-4-carboxylate
The product from Step 1 is reacted with hydrazine hydrate to form the pyrazole ring system.
Step 3: N-Ethylation
The resulting pyrazole is subjected to N-ethylation using ethyl iodide or dimethyl sulfate and a suitable base to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
Method B: Direct Construction of 1-Ethylpyrazole
Alternatively, the 1-ethyl pyrazole core can be prepared through:
Step 1: Synthesis of ethoxymethylenemalononitrile derivative
Step 2: Reaction with ethylhydrazine to directly form the 1-ethylpyrazole structure
Sulfonylation of the Pyrazole Ring
The introduction of the sulfonyl group at position 3 of the pyrazole ring requires specific conditions to achieve regioselective functionalization.
Direct Sulfonylation Method
Step 1: Chlorosulfonation
The 1-ethyl-1H-pyrazole-4-carboxylate ester is treated with chlorosulfonic acid in chloroform at controlled temperature (0-10°C) followed by warming to 60°C for 10 hours to generate the corresponding sulfonyl chloride at position 3.
1-ethyl-1H-pyrazole-4-carboxylate + ClSO3H → 1-ethyl-3-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
Step 2: Sulfonamide Formation
The resulting sulfonyl chloride is then coupled with 4-methylpiperidine in the presence of a base to form the desired sulfonamide functionality.
Optimized Sulfonamide Coupling Conditions
Based on research by Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives, the optimal conditions for sulfonamide formation involve:
Table 1: Optimization of Sulfonamide Coupling Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TEA | DCM | 0-10 | 24 | 26 |
| 2 | TEA | DCM | RT | 14 | 32 |
| 3 | TEA | Chloroform | 0-10 | 24 | 35 |
| 4 | TEA | Chloroform | RT | 16 | 46 |
| 5 | DIPEA | DCM | RT | 16 | 55 |
| 6 | DIPEA | THF | RT | 24 | 47 |
The data indicates that using N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature for 16 hours provides the highest yield for the sulfonamide coupling.
Carboxamide Formation with Benzo[d]dioxol-5-ylmethylamine
The final step in the synthesis involves the formation of the carboxamide linkage between the carboxylic acid/ester group at position 4 of the pyrazole and benzo[d]dioxol-5-ylmethylamine.
From Ester to Amide
Step 1: Hydrolysis of Ester
If starting from an ester, the carboxylic acid is obtained through saponification using sodium hydroxide followed by acidification with hydrochloric acid.
Step 2: Amide Coupling
Several methods can be employed for the amide coupling:
Method A: Using Coupling Agents
The carboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by addition of benzo[d]dioxol-5-ylmethylamine.
1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid + benzo[d][1,3]dioxol-5-ylmethylamine + EDCI + HOBt → N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide
Method B: Via Acid Chloride
The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with benzo[d]dioxol-5-ylmethylamine in the presence of a base such as triethylamine or potassium carbonate.
Method C: Direct Amidation
For a higher-yielding and greener approach, the ester can undergo direct amidation with benzo[d]dioxol-5-ylmethylamine in xylene at elevated temperature (150°C) using a distillation setup to remove the alcohol byproduct.
Optimization of Reaction Conditions
Key Parameters Affecting Yield and Purity
Several factors influence the efficiency of the synthetic process:
Sulfonylation Step
Critical parameters for optimal sulfonylation include:
- Temperature control during chlorosulfonic acid addition (0-10°C)
- Reaction time and temperature for sulfonyl chloride formation (60°C, 10h)
- Choice of base for sulfonamide formation (DIPEA preferred over TEA)
- Solvent selection (DCM provides higher yields than THF for sulfonamide coupling)
Amide Coupling Step
For efficient amide formation:
- Water must be strictly excluded to prevent formation of undesired side products
- When using xylene as solvent for direct amidation, a proper distillation setup is crucial
- Use of coupling agents (EDCI/HOBt) requires appropriate base (triethylamine) and anhydrous conditions
Alternative Methods and Their Comparative Yields
Table 2: Comparison of Amide Coupling Methods
| Method | Conditions | Temperature | Time | Yield (%) | Purity |
|---|---|---|---|---|---|
| Coupling Reagents (EDCI/HOBt) | DMF, TEA | RT | 24h | 65-75 | High |
| Acid Chloride | THF, TEA | 0°C to RT | 3-4h | 60-70 | Moderate |
| Direct Amidation | Xylene | 150°C | 1h | 70-85 | High |
| Microwave-Assisted | DMF | 120°C | 15min | 75-85 | High |
The direct amidation in xylene and microwave-assisted methods offer superior yields and reaction times, though special equipment is needed for the microwave method.
Characterization and Analysis
Spectroscopic Analysis
The target compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the literature for similar compounds, expected key NMR signals include:
¹H NMR (400 MHz, CDCl₃):
- Pyrazole CH: δ 7.8-8.2 ppm (s, 1H)
- Aromatic protons of benzo[d]dioxol: δ 6.7-6.9 ppm (m, 3H)
- Methylenedioxy group (-OCH₂O-): δ 5.9-6.0 ppm (s, 2H)
- CH₂ of benzyl group: δ 4.4-4.5 ppm (d, 2H)
- N-CH₂-CH₃: δ 4.1-4.3 ppm (q, 2H)
- Piperidine protons: δ 3.0-3.8 ppm (m, 4H), δ 1.6-1.9 ppm (m, 4H)
- 4-methyl of piperidine: δ 0.9-1.0 ppm (d, 3H)
- N-CH₂-CH₃: δ 1.4-1.5 ppm (t, 3H)
¹³C NMR (100 MHz, CDCl₃):
Key signals are expected around:
- Carbonyl carbon: δ 160-165 ppm
- Pyrazole carbons: δ 135-150 ppm
- Aromatic carbons: δ 105-150 ppm
- Methylenedioxy carbon: δ 100-102 ppm
- Aliphatic carbons: δ 10-60 ppm
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used to assess purity, with typical conditions:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 nm and 280 nm
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical optimization steps?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by functionalization at the 3- and 4-positions .
- Step 2 : Sulfonylation at the pyrazole 3-position using 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Step 3 : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or reductive amination .
Q. Critical Optimization :
- Temperature control during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
- Purification via column chromatography to isolate intermediates, ensuring >95% purity for downstream reactions .
Q. How is the structural integrity confirmed through spectroscopic and crystallographic methods?
- NMR : H and C NMR verify substituent positions (e.g., sulfonylpiperidine protons at δ 3.2–3.5 ppm; benzo[d][1,3]dioxole methylene at δ 5.9–6.1 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 502.18) .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonylpiperidine and benzodioxole groups, critical for understanding steric effects .
Advanced Research Questions
Q. What in silico strategies predict binding affinity with targets like cannabinoid receptors?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with CB1/CB2 receptors, focusing on the sulfonylpiperidine group’s role in hydrophobic pocket engagement .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes, highlighting key residues (e.g., Lys192 in CB1) for binding .
- QSAR Models : Predict activity cliffs using descriptors like LogP and topological polar surface area (TPSA) to optimize pharmacokinetics .
Q. How do structural modifications at the sulfonylpiperidine moiety influence pharmacological profiles?
-
Altering Piperidine Substituents :
-
Data Table :
Modification CB1 Ki (nM) CB2 Ki (nM) Selectivity (CB1/CB2) 4-Methylpiperidine (parent) 12 480 40:1 4-Ethylpiperidine 28 620 22:1 Carbonyl replacement 210 850 4:1
Q. What methodologies resolve contradictions in biological activity data across experimental models?
- Comparative Assays : Replicate studies in parallel using standardized protocols (e.g., cAMP inhibition in CHO-CB1 vs. HEK293-CB2 cells) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites in hepatic microsomes, clarifying discrepancies between in vitro and in vivo efficacy .
- Structural Analysis : X-ray or cryo-EM of ligand-target complexes reconciles divergent IC50 values caused by crystallization buffer effects .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclocondensation) to improve yield .
- SAR Studies : Use fragment-based design to systematically modify the benzodioxole and sulfonylpiperidine groups .
- Data Validation : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian 16) to confirm electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
